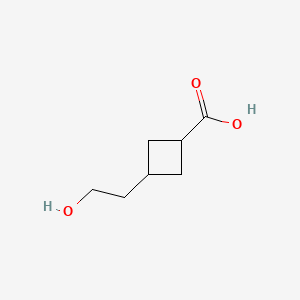
(r)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with an ethan-1-ol backbone. It is a chiral molecule, meaning it has non-superimposable mirror images, and the ® designation indicates the specific configuration of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol typically involves the bromination of 4-methylacetophenone followed by amination and reduction steps. One common synthetic route is as follows:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the ortho position relative to the methyl group.
Amination: The brominated intermediate is then reacted with an amine, such as ammonia or an amine derivative, to introduce the amino group.
Reduction: The resulting compound is reduced using a reducing agent like sodium borohydride to obtain the final product, ®-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol: The racemic mixture of the compound.
2-Bromo-1-(4-methylphenyl)ethan-1-one: A related compound with a ketone group instead of an amino group.
4-Methylphenacyl bromide: Another brominated phenyl derivative.
Uniqueness
®-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is unique due to its chiral nature and specific configuration, which can result in different biological activities compared to its racemic mixture or other similar compounds. The presence of both an amino group and a bromine atom also provides distinct reactivity and interaction profiles.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
Clave InChI |
NMOXDSQWTAPHGY-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@H](CO)N)Br |
SMILES canónico |
CC1=CC(=C(C=C1)C(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



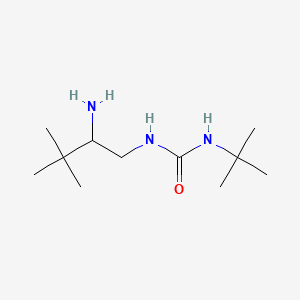
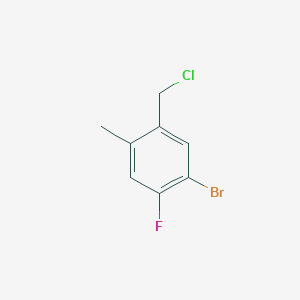
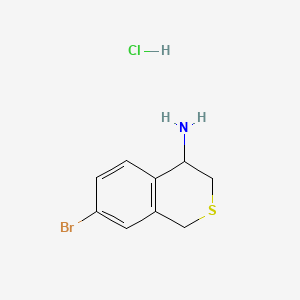
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)

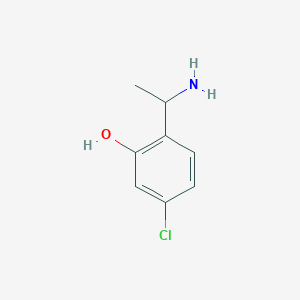

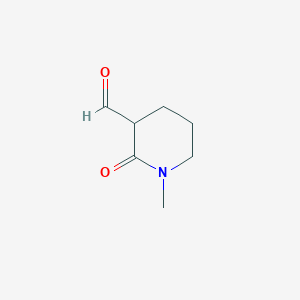

![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)

![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
